2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid
CAS No.: 174422-18-5
Cat. No.: VC16401918
Molecular Formula: C21H16N2O3
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174422-18-5 |
|---|---|
| Molecular Formula | C21H16N2O3 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 2-(4-phenylmethoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C21H16N2O3/c24-21(25)16-8-11-18-19(12-16)23-20(22-18)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)(H,24,25) |
| Standard InChI Key | HGLQZMHFAPHBJS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves a multi-step condensation and cyclization strategy. A representative method involves the reaction of 4-benzyloxybenzaldehyde with 3,4-diaminobenzoic acid under reducing conditions, facilitated by sodium dithionite in dimethyl sulfoxide (DMSO) at elevated temperatures (45–60°C). This one-pot heterocyclization approach yields the benzimidazole core while introducing the carboxylic acid group at the 5-position.
Key Reaction Conditions
| Parameter | Details |
|---|---|
| Starting Materials | 4-Benzyloxybenzaldehyde, 3,4-diaminobenzoic acid |
| Solvent | DMSO |
| Reducing Agent | Sodium dithionite (Na₂S₂O₄) |
| Temperature | 45–60°C |
| Reaction Time | 2–4 hours |
| Yield | 14–82% (dependent on purification) |
Post-synthesis purification often employs high-performance liquid chromatography (HPLC) with acetonitrile/water gradients to isolate high-purity samples (>95%).
Structural Analysis
Structural confirmation relies on spectroscopic and analytical techniques:
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ¹H NMR (DMSO-d₆) | Aromatic protons (δ 7.2–8.5 ppm), benzyloxy –OCH₂– (δ 5.1 ppm), carboxylic acid proton (broad, δ ~12.5 ppm) |
| ¹³C NMR | Carboxylic acid carbon (δ ~167 ppm), benzimidazole carbons (δ 140–160 ppm) |
| IR Spectroscopy | C=O stretch (1700–1720 cm⁻¹), N–H stretch (3200–3400 cm⁻¹) |
| Mass Spectrometry | [M+H]⁺ peak at m/z 345.1 (theoretical: 344.4 g/mol) |
The benzyloxy group enhances lipophilicity, while the carboxylic acid moiety enables salt formation or conjugation with biologics, broadening its pharmaceutical applicability.
Biological Activities and Mechanisms
Mechanistic Insights
The compound’s proposed mechanism involves dual modulation of enzymatic and receptor targets:
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Enzyme Interaction: The carboxylic acid group chelates metal ions in enzymatic active sites, inhibiting proteases and kinases critical for cancer progression.
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Receptor Binding: The benzyloxy-phenyl moiety may engage hydrophobic pockets in G-protein-coupled receptors (GPCRs), potentially explaining analgesic effects observed in nitro-substituted analogs .
Comparative Analysis of Substituted Benzimidazoles
Table 1: Biological Activities of Benzimidazole Derivatives
This comparative framework underscores the critical role of substituent electronics in modulating bioactivity.
Computational and Molecular Modeling
Docking Studies
Preliminary molecular docking of analogous compounds reveals strong binding affinities (−9.2 to −11.4 kcal/mol) for:
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Cytochrome P450 3A4: A key enzyme in drug metabolism, suggesting potential drug-drug interactions.
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Bcl-2 Antiapoptotic Proteins: Interaction with BH3 domains could explain pro-apoptotic effects in cancer models .
QSAR Predictions
Quantitative structure-activity relationship (QSAR) models highlight the importance of:
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LogP Values: Optimal range of 2.5–3.5 for blood-brain barrier penetration.
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Topological Polar Surface Area (TPSA): <90 Ų for enhanced oral bioavailability.
Future Research Directions
Priority Investigations
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity profiles in murine models.
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Structure-Activity Optimization: Introduce fluorinated or sulfonamide groups to enhance target selectivity.
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Combination Therapies: Assess synergy with checkpoint inhibitors (e.g., pembrolizumab) in oncology applications.
Industrial Applications
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Continuous Flow Synthesis: Scale-up production using microreactor technology to improve yield (>90%) and reduce waste.
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Nanoparticle Formulations: Encapsulate the compound in PEGylated liposomes to enhance solubility and tumor targeting.
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